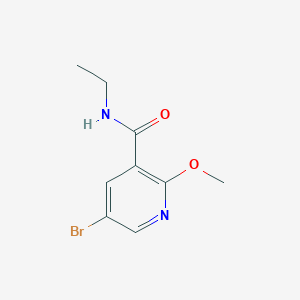
5-bromo-N-ethyl-2-methoxynicotinamide
描述
5-Bromo-N-ethyl-2-methoxynicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 It is a derivative of nicotinamide, featuring a bromine atom at the 5-position, an ethyl group at the N-position, and a methoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-2-methoxynicotinamide typically involves the following steps:
Starting Material: The process begins with 5-bromo-2-methoxypyridine-3-carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
5-Bromo-N-ethyl-2-methoxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include organometallic reagents and nucleophiles.
Oxidation/Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
5-Bromo-N-ethyl-2-methoxynicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-bromo-N-ethyl-2-methoxynicotinamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is likely that the compound interacts with enzymes and receptors related to nicotinamide metabolism. These interactions can influence various biochemical processes, making it a valuable tool in research .
相似化合物的比较
Similar Compounds
5-Bromonicotinamide: Shares the bromine substitution but lacks the ethyl and methoxy groups.
Nicotinamide: The parent compound without any substitutions.
2-Methoxynicotinamide: Lacks the bromine and ethyl groups.
Uniqueness
5-Bromo-N-ethyl-2-methoxynicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, ethyl, and methoxy groups makes it a versatile compound for various applications .
生物活性
5-Bromo-N-ethyl-2-methoxynicotinamide (BEMN) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of nicotinamide, featuring a bromine atom and an ethyl group that enhance its biological properties. The molecular formula is , with a molecular weight of approximately 303.14 g/mol.
The biological activity of BEMN is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several metabolic disorders, including obesity and diabetes .
Key Mechanisms:
- NNMT Inhibition : BEMN demonstrates potential as a selective inhibitor of NNMT, which may lead to increased levels of nicotinamide and subsequent modulation of NAD+ metabolism. This action may have implications for metabolic regulation and energy homeostasis .
- Antimicrobial Activity : Preliminary studies suggest that BEMN exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains.
Case Studies and Experimental Data
-
Inhibition Studies :
- A study reported that BEMN effectively inhibits NNMT with a high affinity, suggesting its potential as a therapeutic agent for conditions associated with NNMT overexpression .
- The compound was synthesized and tested against various cancer cell lines, showing promising results in reducing cell viability in NNMT-overexpressing tumors.
-
Antimicrobial Testing :
- In vitro assays demonstrated that BEMN possesses significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
-
Pharmacokinetics :
- Pharmacokinetic studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of BEMN to understand its therapeutic viability fully.
Data Table: Biological Activities of this compound
属性
IUPAC Name |
5-bromo-N-ethyl-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-11-8(13)7-4-6(10)5-12-9(7)14-2/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFXTXUJVXIVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














